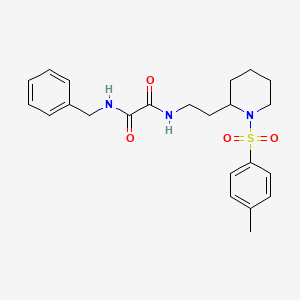![molecular formula C16H24N2 B2355130 1-Benzyl-1-azaspiro[4.5]decan-3-amine CAS No. 2243521-05-1](/img/structure/B2355130.png)
1-Benzyl-1-azaspiro[4.5]decan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1-azaspiro[4.5]decan-3-amine is a chemical compound with the molecular formula C16H24N2 . It has shown therapeutic potential in many human diseases by inhibiting the kinase activity of receptor interaction protein kinase 1 (RIPK1), which blocks the activation of the necroptosis pathway .
Molecular Structure Analysis
The molecular weight of 1-Benzyl-1-azaspiro[4.5]decan-3-amine is 244.38 . The InChI code for this compound is 1S/C16H24N2/c17-15-11-16(9-5-2-6-10-16)18(13-15)12-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13,17H2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-Benzyl-1-azaspiro[4.5]decan-3-amine include the formation and reduction of an azide intermediate . A continuous three-step flow process is used to scale these reactions .Physical And Chemical Properties Analysis
1-Benzyl-1-azaspiro[4.5]decan-3-amine is a liquid at room temperature .Scientific Research Applications
Antiviral Applications
1-Benzyl-1-azaspiro[4.5]decan-3-amine derivatives have shown promise in antiviral applications. For instance, certain derivatives have demonstrated inhibitory effects on human coronavirus replication, particularly compound 8n, which has an EC50 value of 5.5 µM, showing potential as a coronavirus inhibitor (Apaydın et al., 2019). Additionally, other derivatives of 1-Benzyl-1-azaspiro[4.5]decan-3-amine have exhibited significant activity against influenza A/H3N2 virus, highlighting the versatility of the spirothiazolidinone scaffold in antiviral drug development (Apaydın et al., 2020).
Anticonvulsant Properties
Several studies have focused on the anticonvulsant properties of 1-Benzyl-1-azaspiro[4.5]decan-3-amine derivatives. For instance, derivatives such as N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione have demonstrated efficacy in maximum electroshock seizure (MES) tests, indicating potential in treating convulsions (Obniska et al., 2005). Another study reported N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives exhibiting anticonvulsant activity in the MES test, further emphasizing the compound's potential in this area (Obniska et al., 2006).
Antimycobacterial Activity
1-Benzyl-1-azaspiro[4.5]decan-3-amine derivatives have also been explored for their antimycobacterial properties. A study synthesized a series of derivatives that exhibited potential as antimycobacterial agents, with some compounds showing more than 90% inhibition at specific concentrations (Srivastava et al., 2005).
Anticancer Activity
The compound and its derivatives have shown some promise in anticancer research. For example, N-(2-Dimethylaminopropyl)-8,8-dimethyl-2-azaspiro[4.5]decane and related compounds demonstrated significant inhibition of cancer cell growth in human cancer cells grown in tissue culture (Rice et al., 1973). Another study synthesized new 1-thia-azaspiro[4.5]decane derivatives, which exhibited moderate to high inhibition activities against various cancer cell lines (Flefel et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-benzyl-1-azaspiro[4.5]decan-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c17-15-11-16(9-5-2-6-10-16)18(13-15)12-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEOSVQJXCUHSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(CN2CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1-azaspiro[4.5]decan-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

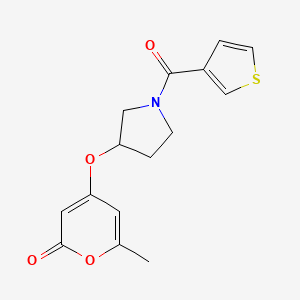
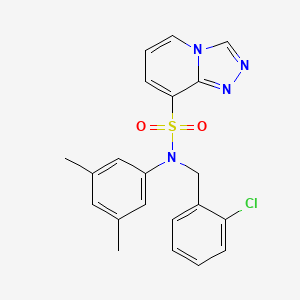
![5-[(4-methylphenyl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide](/img/structure/B2355049.png)

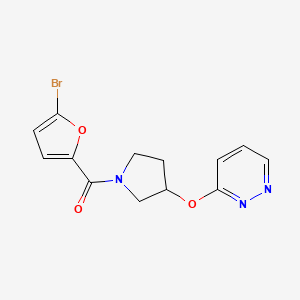
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate](/img/structure/B2355056.png)


![2-[[1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2355061.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2355062.png)
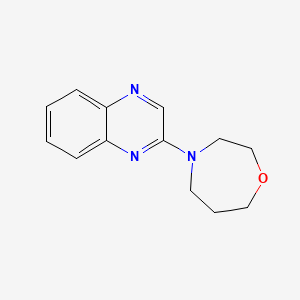
![(E)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)acrylamide](/img/structure/B2355064.png)

